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  • Product: 4-Fluoro-N-methylaniline hydrochloride
  • CAS: 1175090-48-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-N-methylaniline Hydrochloride: A Core Moiety for Advanced Chemical Synthesis

This technical guide provides a comprehensive analysis of 4-Fluoro-N-methylaniline hydrochloride (CAS No. 1175090-48-8), a fluorinated aromatic amine of significant interest to researchers and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of 4-Fluoro-N-methylaniline hydrochloride (CAS No. 1175090-48-8), a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering instead a field-proven perspective on the compound's chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles.

Strategic Overview: The Value Proposition of a Fluorinated Amine Salt

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-N-methylaniline hydrochloride presents a versatile building block that combines the advantageous properties of a fluorine substituent with the reactivity of a secondary aniline, all while in a more stable and handleable salt form.

The hydrochloride salt offers distinct advantages over its free base counterpart (4-Fluoro-N-methylaniline, CAS No. 459-59-6). As a solid, it is generally more stable, less susceptible to aerial oxidation (which often causes discoloration in anilines), and exhibits improved solubility in protic solvents.[2] This guide will delineate the properties of both the free base and the hydrochloride salt to provide a complete operational picture.

Molecular Structure and Identification

The core structure consists of an N-methylated aniline ring substituted with a fluorine atom at the para-position. The hydrochloride salt is formed by the protonation of the secondary amine's nitrogen atom.

Diagram: Chemical Structure of 4-Fluoro-N-methylaniline Hydrochloride

Caption: Structure of 4-Fluoro-N-methylaniline Hydrochloride.

IdentifierValue
IUPAC Name 4-fluoro-N-methylanilinium chloride
CAS Number 1175090-48-8[3]
Molecular Formula C₇H₉ClFN
Molecular Weight 161.61 g/mol
SMILES CNC1=CC=C(F)C=C1.Cl
InChI Key VLWRKVBQUANIGI-UHFFFAOYSA-N (Free Base)

Physicochemical Properties: A Tale of Two Forms

A clear distinction between the free base and its hydrochloride salt is essential for experimental design. The free base is a liquid at room temperature, while the hydrochloride is a solid.

Table 1: Physical Properties of 4-Fluoro-N-methylaniline (Free Base)
PropertyValueSource(s)
CAS Number 459-59-6[4][5]
Appearance Clear, yellowish liquid[4]
Boiling Point 79-80 °C @ 11 mmHg
Density 1.040 g/mL @ 25 °C
Refractive Index n20/D 1.5320
Flash Point 76 °C (169 °F) - closed cup[6]
Table 2: Predicted and Observed Properties of 4-Fluoro-N-methylaniline Hydrochloride
PropertyValue / Expected BehaviorRationale / Source(s)
Physical Form SolidTypical for amine hydrochlorides. A related compound, 4-fluoro-2-methylaniline hydrochloride, is a solid.[7]
Melting Point Data not available, but expected to be significantly higher than the free base.Salt formation increases intermolecular forces.
Solubility Predicted to have higher solubility in water and alcohols compared to the free base; lower solubility in non-polar organic solvents.Protonation of the amine increases polarity. N-methylaniline's aqueous solubility increases in acidic conditions.[2]

Synthesis and Handling

Synthetic Workflow: From Precursor to Final Salt

The synthesis is logically approached in two stages: the formation of the free base followed by its conversion to the hydrochloride salt.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Salt Formation A 4-Fluoroaniline B Intermediate (Imine/Aminal) A->B Formaldehyde C 4-Fluoro-N-methylaniline (Free Base) B->C Reducing Agent (e.g., NaBH4) D 4-Fluoro-N-methylaniline (Free Base in Solvent) C->D Purification & Dissolution E 4-Fluoro-N-methylaniline Hydrochloride D->E HCl in Solvent (e.g., Dioxane/MeOH)

Caption: Two-stage synthesis of 4-Fluoro-N-methylaniline HCl.

Protocol 1: Synthesis of 4-Fluoro-N-methylaniline (Free Base) via Reductive Amination

This protocol is adapted from general procedures for the N-methylation of anilines.[8][9] The causality behind this choice is its high efficiency and the use of readily available reagents.

  • Imine Formation: Dissolve 4-fluoroaniline (1.0 eq.) in methanol. Add aqueous formaldehyde (1.1-1.2 eq.) and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC to confirm the consumption of the starting aniline.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C to control the exothermic reaction.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure free base.

Protocol 2: Preparation of the Hydrochloride Salt

This method is based on a standard acid-base reaction to form the amine salt.[10]

  • Dissolution: Dissolve the purified 4-Fluoro-N-methylaniline (1.0 eq.) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane, 1.0-1.1 eq.).

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted free base and dry under vacuum.

Stability, Storage, and Safe Handling

Stability: The hydrochloride salt is markedly more stable to air and light than the free base.[11] However, like most anilines, it should be stored with precautions. Many aniline derivatives are known to be light-sensitive.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Incompatible Materials: Avoid strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[6][12] Contact with strong bases will deprotonate the salt, regenerating the more reactive free base.

Safety: 4-Fluoro-N-methylaniline is classified as toxic if swallowed and causes skin and serious eye irritation/damage.[13] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a certified chemical fume hood.

Spectral Characterization

While experimental spectra for the hydrochloride salt are not widely published, a robust profile can be predicted based on data from the free base and an understanding of the effects of protonation.

Table 3: Anticipated Spectral Data for 4-Fluoro-N-methylaniline Hydrochloride
TechniqueKey FeaturePredicted Chemical Shift / WavenumberRationale and Notes
¹H NMR N-H₂⁺ ProtonsBroad singlet, δ > 10 ppmProtonation of the nitrogen leads to a significant downfield shift and often rapid exchange, resulting in a broad signal.
Aromatic Protonsδ 7.0-7.5 ppmDeshielding effect of the -NH₂⁺- group will cause a downfield shift compared to the free base (δ 6.5-7.0 ppm).[14] Expect complex splitting due to H-H and H-F coupling.
N-Methyl Protonsδ ~3.0-3.2 ppmA singlet or triplet (due to coupling with N-H₂⁺). Slightly downfield from the free base signal (δ ~2.8 ppm).[14]
¹³C NMR Aromatic Carbonsδ 115-150 ppmThe carbon attached to fluorine (C4) will show a large ¹JCF coupling constant. The ipso-carbon (C1) will be shifted downfield upon protonation. Free base shows signals at δ 113-157 ppm.[14]
N-Methyl Carbonδ ~30-35 ppmSimilar to the free base signal (δ ~31 ppm).[14]
FT-IR N⁺-H StretchBroad band, 2400-2800 cm⁻¹Characteristic of ammonium salts. This replaces the sharper N-H stretch of the secondary amine seen around 3300-3500 cm⁻¹.[15]
C-F StretchStrong, 1200-1250 cm⁻¹A strong, characteristic absorption for aryl fluorides.
Mass Spec. Molecular Ionm/z = 125.1In ESI+ mode, the observed ion will correspond to the molecular weight of the free base [M+H]⁺. The chloride ion (m/z = 35, 37) may be observed in negative mode.

Applications in Research and Drug Development

The utility of 4-Fluoro-N-methylaniline hydrochloride stems from its identity as a fluorinated building block, a class of compounds indispensable in modern pharmaceutical design.

  • Scaffold for Bioactive Molecules: Aniline derivatives are foundational scaffolds for a vast array of pharmaceuticals.[6][16] The specific substitution pattern of this molecule makes it an attractive starting point for library synthesis in lead discovery campaigns.

  • Intermediate for Targeted Therapies: Structurally related compounds, such as 4-Fluoro-2-methoxy-N-methylaniline, are utilized as building blocks for creating targeted protein degraders (e.g., PROTACs) and have been investigated for synthesizing 5-HT₃ receptor antagonists.[17][18] This suggests that 4-Fluoro-N-methylaniline hydrochloride could serve a similar role in developing novel therapeutics targeting a range of biological pathways.

  • Biochemical Research Tool: The free base, 4-Fluoro-N-methylaniline, has been explicitly used as a model compound to investigate the in vivo and in vitro biotransformation of secondary aromatic amines, aiding in the study of metabolic pathways mediated by enzymes like cytochromes P-450.[6]

The presence of the fluorine atom can block sites of metabolism, reduce the pKa of the amine to improve cellular uptake, and engage in favorable intermolecular interactions with target proteins, making this a highly valuable synthon for medicinal chemists.

Conclusion

4-Fluoro-N-methylaniline hydrochloride is more than a mere chemical intermediate; it is a strategically designed building block that offers the dual benefits of fluorine substitution and the stability of a salt form. Its synthesis is achievable through well-established methodologies, and its potential applications in drug discovery are significant. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile compound in their synthetic endeavors, from experimental design and safe handling to the strategic incorporation into complex molecular architectures.

References

  • Royal Society of Chemistry (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

  • New Journal of Chemistry (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • PubChem (n.d.). 4-Fluoro-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • Loba Chemie (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Available at: [Link]

  • ResearchGate (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Available at: [Link]

  • Scribd (n.d.). IR spectrum of 4-methylaniline_Selected. Available at: [Link]

Sources

Exploratory

The Strategic Utilization of 4-Fluoro-N-methylaniline Hydrochloride in Advanced Organic Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary: The Causality of Synthon Selection In the landscape of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary: The Causality of Synthon Selection

In the landscape of pharmaceutical development and complex organic synthesis, the selection of secondary aromatic amines dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-Fluoro-N-methylaniline hydrochloride (CAS 1175090-48-8) represents a highly optimized building block.

As a Senior Application Scientist, I approach synthon selection not as a mere substitution of functional groups, but as a cascade of electronic, steric, and operational consequences. The free base of this compound (CAS 459-59-6) is a potent nucleophile, but it is prone to auto-oxidation and degradation. By utilizing the hydrochloride salt , chemists gain a bench-stable, free-flowing solid that ensures precise stoichiometric control—a critical factor in sensitive transition-metal-catalyzed cross-couplings. Furthermore, the para-fluorine atom acts as an essential metabolic shield in drug design, blocking cytochrome P450-mediated para-hydroxylation without drastically altering the steric footprint of the molecule[1].

G Core 4-Fluoro-N-methylaniline Hydrochloride F_atom Para-Fluorine Atom (-I / +R Effects) Core->F_atom N_methyl N-Methyl Group (Secondary Amine) Core->N_methyl HCl_salt Hydrochloride Salt (Protonated Amine) Core->HCl_salt F_effect Blocks para-hydroxylation (Metabolic Stability) F_atom->F_effect N_effect Enhanced Nucleophilicity vs Primary Anilines N_methyl->N_effect HCl_effect Prevents Auto-oxidation Requires in situ Base HCl_salt->HCl_effect

Structural causality map of 4-Fluoro-N-methylaniline hydrochloride.

Physicochemical Profiling & Reactivity Metrics

To engineer a successful reaction, one must first understand the thermodynamic and kinetic boundaries of the reagents. The para-fluorine exerts a strong electron-withdrawing inductive effect (-I) that slightly depresses the pKa of the amine compared to unsubstituted N-methylaniline. However, the N-methyl group provides electron density (+I), balancing the nucleophilicity.

Table 1: Quantitative Physicochemical Data
MetricValueMechanistic Implication
Predicted pKa (Free Base) 4.80 ± 0.12Mildly basic; remains highly nucleophilic in mildly acidic conditions (pH > 2.0)[2].
Physical State Solid (HCl Salt)Prevents N-oxide formation; allows precise HTS weighing.
Boiling Point (Free Base) 79 °C at 11 mmHgVolatile as a free base; requires sealed vessels if heating >80°C without coupling[1].
Steric Profile ModerateN-methyl group requires specialized biaryl phosphine ligands for Pd-coupling to prevent stalling.

Core Mechanisms of Action in Synthesis

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The synthesis of complex tertiary amines via the Buchwald-Hartwig amination is arguably the most frequent application of 4-Fluoro-N-methylaniline. The causality of success here relies entirely on managing the steric bulk of the N-methyl group and the stoichiometry of the HCl salt.

When the HCl salt is introduced into the catalytic cycle, exactly 1.0 extra equivalent of a strong base (e.g., Sodium tert-butoxide) must be added to neutralize the hydrochloride and liberate the free amine in situ. If this is neglected, the active Pd(0) catalyst will be starved of the nucleophile, and the reaction will stall at the Pd(II) oxidative addition complex. Because of the N-methyl group, bulky electron-rich ligands like BrettPhos or RuPhos are required to accelerate the reductive elimination step and prevent off-target β -hydride elimination.

CatalyticCycle Pd0 L_n Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination 4-FMA + Base OxAdd->AmineCoord L_n Pd(II)(Ar)(X) RedElim Reductive Elimination Product Release AmineCoord->RedElim L_n Pd(II)(Ar)(NRAr') RedElim->Pd0 Ar-NRAr'

Buchwald-Hartwig catalytic cycle utilizing 4-FMA.

Pathway B: Acid-Catalyzed SNAr on Heterocycles

In the synthesis of kinase inhibitors, 4-Fluoro-N-methylaniline is frequently coupled with electron-deficient heterocycles, such as 4-chloropyrrolopyrimidines. Interestingly, this can be achieved without transition metals via an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) in aqueous or alcoholic media[3].

The Mechanistic Logic: The intrinsic HCl of the 4-FMA salt (or added trace HCl) protonates the nitrogen of the pyrimidine ring. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making the C4-chloride position hyper-electrophilic. Because 4-FMA has a pKa of ~4.80, a significant fraction of it remains as a free, unprotonated nucleophile in mildly acidic conditions (pH ~2.0 - 4.7), allowing it to attack the activated C4 position rapidly[3].

Pathway C: Radical-Mediated Cross-Dehydrogenative Coupling (CDC)

Recent advancements in green chemistry utilize 4-Fluoro-N-methylaniline in Iron-catalyzed Cross-Dehydrogenative Couplings. Under oxidative conditions (e.g., using TBHP and FeCl2), the N-methyl group undergoes a Single Electron Transfer (SET) to form an α -amino radical. This radical can then selectively couple with unactivated C(sp3)−H bonds (like those in cyclohexane), creating complex functionalized amines without pre-functionalized halides[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality at each step.

Protocol 1: Buchwald-Hartwig Amination (Sterically Hindered Coupling)

Objective: Couple 4-Fluoro-N-methylaniline hydrochloride with a generic aryl bromide. Causality Checkpoint: The use of 2.2 equivalents of NaOtBu is non-negotiable; 1.0 eq neutralizes the HCl salt, and 1.2 eq drives the catalytic cycle.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask, add Aryl Bromide (1.0 mmol), 4-Fluoro-N-methylaniline hydrochloride (1.2 mmol, 194 mg), Pd2​(dba)3​ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (2.2 mmol).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (5.0 mL).

    • Validation Step: The solution should transition from deep purple/red ( Pd2​(dba)3​ ) to a dark orange/brown active catalytic species upon stirring.

  • Heating: Stir the mixture at 100 °C for 12 hours.

    • Validation Step: Monitor via GC-MS or TLC. The disappearance of the aryl bromide mass peak confirms complete oxidative addition and successful reductive elimination.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH4​Cl (10 mL) to neutralize residual base. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Acid-Catalyzed Amination in Water

Objective: Synthesize a kinase inhibitor precursor via coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine[3].

Workflow Step1 1. Reagent Mixing Heterocycle + 4-FMA·HCl + H2O Step2 2. pH Verification Ensure pH is ~4.0 (Inherent from salt) Step1->Step2 Step3 3. Thermal Activation Stir at 80°C for 6-12h Step2->Step3 Step4 4. Precipitation / Neutralization Cool & add sat. Na2CO3 Step3->Step4 Step5 5. Isolation Vacuum Filtration & Drying Step4->Step5

Self-validating workflow for acid-catalyzed amination.

  • Reaction Setup: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) and 4-Fluoro-N-methylaniline hydrochloride (1.1 mmol) in Deionized Water (5 mL).

    • Causality Note: The hydrochloride salt acts as both the nucleophile source and the acidic catalyst. No external HCl is required.

  • Heating: Heat the suspension to 80 °C. The mixture will slowly become homogeneous as the protonated product dissolves.

  • Monitoring: After 6 hours, sample 10 μL , dilute in MeOH, and run LC-MS. Look for the product mass[M+H]+.

  • Workup: Cool the reaction to 0 °C. Add saturated aqueous Na2​CO3​ dropwise until pH ~8. The free-base product will precipitate out of the aqueous layer.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield the analytically pure product.

Table 2: Substrate Reactivity Comparison in Acid-Catalyzed Amination

Data adapted from comparative studies on pyrrolopyrimidine amination[3].

Amine SubstratepKaSteric BulkConversion Time (100mg scale)Yield
Aniline4.60Low< 6 hours> 90%
4-Fluoro-N-methylaniline ~4.80 Moderate (N-Me) 8 - 12 hours 85 - 89%
4-Nitroaniline1.02Low> 12 hours (Hydrolysis competes)Moderate

Conclusion

4-Fluoro-N-methylaniline hydrochloride is far more than a simple building block; it is a strategically designed synthon. By understanding the causality behind its structural features—the metabolic protection of the fluorine, the steric/electronic tuning of the N-methyl group, and the operational stability of the hydrochloride salt—chemists can deploy it with high precision across transition-metal catalysis, SNAr pathways, and radical-mediated couplings. Adhering to the stoichiometries and self-validating protocols outlined above ensures robust, scalable, and high-yielding synthetic processes.

References

  • Sigma-Aldrich / LookChem - 4-Fluoro-N-methylaniline Physicochemical Properties & Applic
  • National Institutes of Health (NIH) / PMC - Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • ACS Publications (The Journal of Organic Chemistry) - Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process.
  • MIT DSpace - Organophosphorus-Catalyzed Reductive Functionalization of Nitrocompounds via P(III)/P(V) Redox Couple.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-methylaniline Hydrochloride

Introduction 4-Fluoro-N-methylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in the development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Fluoro-N-methylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in the development of novel pharmaceutical compounds and advanced materials. An exact understanding of its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical prerequisite for its application in quantitative analytical methods, stoichiometric calculations in synthesis, and for the high-resolution mass spectrometry characterization of its downstream products. This guide provides a detailed examination of these core properties, supported by a practical protocol for their experimental verification.

Core Physicochemical Properties

A precise determination of the molecular properties of 4-Fluoro-N-methylaniline hydrochloride is essential for researchers. The distinction between molecular weight and exact mass is a foundational concept in mass spectrometry and analytical chemistry.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. This value is crucial for gravimetric analysis and stoichiometric calculations in chemical reactions.

  • Exact Mass , in contrast, is calculated using the mass of the most abundant isotope of each element. This parameter is fundamental in high-resolution mass spectrometry for the accurate determination of elemental composition.

The properties of the free base, 4-Fluoro-N-methylaniline, are well-documented.[1][2][3][4][5] The hydrochloride salt is formed by the addition of one equivalent of hydrogen chloride (HCl). The key physicochemical data for 4-Fluoro-N-methylaniline hydrochloride are summarized below.

PropertyValueSource
Chemical Name 4-Fluoro-N-methylaniline hydrochloride-
CAS Number 1175090-48-8[6]
Molecular Formula C7H9ClFNCalculated
Molecular Weight 161.61 g/mol Calculated
Exact Mass 161.040755 uCalculated
Molecular Structure

The chemical structure of 4-Fluoro-N-methylaniline hydrochloride is depicted below. The protonation of the amine nitrogen by hydrochloric acid is a key feature of the salt form.

Caption: 2D structure of 4-Fluoro-N-methylaniline hydrochloride.

Experimental Verification of Molecular Weight and Exact Mass

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of the exact mass of a molecule. The following protocol outlines a general procedure for the analysis of 4-Fluoro-N-methylaniline hydrochloride using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Protocol: Exact Mass Determination by ESI-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Fluoro-N-methylaniline hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of solvent and deionized water, containing 0.1% formic acid to promote ionization.

  • Instrumentation and Analysis:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule, for instance, m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 4-Fluoro-N-methylaniline, this will be the cation C7H9FN⁺.

    • Determine the monoisotopic mass of this peak. The expected m/z value for the protonated free base (C7H9FN⁺) is approximately 126.0719.

    • Compare the experimentally determined exact mass with the theoretically calculated value. The difference, measured in parts per million (ppm), should be within the instrument's specified tolerance (typically < 5 ppm) for confirmation of the elemental composition.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL Solvent (Stock Solution) weigh->dissolve dilute Dilute to 1-10 µg/mL (Working Solution) dissolve->dilute infuse Infuse Sample (Positive ESI) dilute->infuse calibrate Calibrate Mass Spectrometer calibrate->infuse acquire Acquire Mass Spectrum infuse->acquire identify Identify [M+H]⁺ Peak acquire->identify compare Compare Experimental vs. Theoretical Exact Mass identify->compare confirm Confirm Elemental Composition (< 5 ppm error) compare->confirm

Caption: Workflow for experimental verification of exact mass.

Conclusion

This technical guide has detailed the molecular weight and exact mass of 4-Fluoro-N-methylaniline hydrochloride, two fundamental parameters for its application in research and development. The distinction between these values and the appropriate contexts for their use have been clarified. Furthermore, a standard protocol for the experimental verification of the exact mass using high-resolution mass spectrometry has been provided, offering a practical framework for the analytical validation of this important chemical compound.

References

  • PubChem. 4-Fluoro-N-methylaniline. National Center for Biotechnology Information. [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-Fluoro-N-methylaniline Hydrochloride Derivatives

Introduction: Navigating the Preclinical Landscape for Novel Aniline Derivatives For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Preclinical Landscape for Novel Aniline Derivatives

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous preclinical evaluation. Among the most critical of these evaluations are the characterization of a compound's pharmacokinetic (PK) properties. This guide provides an in-depth technical overview of the core principles and methodologies for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-Fluoro-N-methylaniline hydrochloride and its derivatives. Aniline-based structures are prevalent in a wide array of pharmaceuticals, and understanding their in vivo behavior is paramount for successful drug development.[1][2][3][4][5][6] The inclusion of a fluorine atom and an N-methyl group can significantly alter the metabolic stability, potency, and overall pharmacokinetic profile of the parent aniline scaffold.

This document is structured to provide not just a set of protocols, but a strategic framework for decision-making in the early stages of drug discovery.[7][8][9][10] We will delve into the rationale behind experimental choices, from initial in vitro screens to definitive in vivo studies, and provide detailed methodologies to empower your research.

I. Foundational In Vitro ADME Profiling: The First Look at In Vivo Potential

Early-stage in vitro ADME assays are indispensable for weeding out compounds with unfavorable pharmacokinetic characteristics, thereby conserving resources and expediting the progression of promising candidates.[7][10][11] These assays provide a preliminary understanding of a compound's likely behavior in a biological system.

A. Physicochemical Properties: The Building Blocks of Bioavailability

A compound's fundamental physicochemical properties are strong determinants of its pharmacokinetic fate. For a 4-Fluoro-N-methylaniline derivative, the following should be assessed:

  • Aqueous Solubility: This is a critical factor for oral absorption. Poor solubility can be a major hurdle to achieving therapeutic concentrations.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) is a key indicator of a compound's ability to permeate biological membranes.

Table 1: Predicted Physicochemical Properties of 4-Fluoro-N-methylaniline

PropertyPredicted ValueSignificance
Molecular Weight125.14 g/mol [12]Influences diffusion and transport across membranes.
XLogP32.3[12]Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
pKa (predicted)~4.5-5.5The basicity of the amine will affect its ionization state and solubility at physiological pH.
Aqueous SolubilityTo be determinedCrucial for dissolution and subsequent absorption.
B. Membrane Permeability and Efflux Liability

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the industry standard for assessing this.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer with well-defined tight junctions.

  • Assay Initiation: The test compound (e.g., a 4-Fluoro-N-methylaniline derivative) is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

  • Efflux Ratio Calculation: The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

C. Metabolic Stability: A Predictor of In Vivo Half-Life

The metabolic stability of a compound provides an early indication of its likely in vivo half-life. Liver microsomes and hepatocytes are the two most commonly used in vitro systems for this assessment.

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Diagram 1: In Vitro ADME Screening Workflow

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_distribution Distribution Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 LogD LogD @ pH 7.4 LogD->Caco2 Microsomes Microsomal Stability Caco2->Microsomes PPB Plasma Protein Binding Microsomes->PPB Hepatocytes Hepatocyte Stability Hepatocytes->PPB CYP_Inhibition CYP450 Inhibition CYP_Inhibition->PPB

Caption: A typical workflow for in vitro ADME profiling of a new chemical entity.

II. Elucidating Metabolic Pathways: The Fate of 4-Fluoro-N-methylaniline Derivatives

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites. For aniline derivatives, several metabolic pathways are of primary importance.

A. Key Metabolic Transformations

Based on studies of related aniline compounds, the following metabolic pathways are anticipated for 4-Fluoro-N-methylaniline derivatives:

  • N-Demethylation: The N-methyl group can be removed to form the corresponding 4-fluoroaniline derivative.

  • Ring Hydroxylation: Hydroxylation of the aromatic ring, likely at positions ortho to the amino group, is a common metabolic route.

  • N-Oxidation: The nitrogen atom can be oxidized.

  • Phase II Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

  • Defluorination: While generally a stable substituent, metabolic defluorination of fluorinated anilines can occur, potentially leading to reactive intermediates.[13][14]

Diagram 2: Predicted Metabolic Pathways of 4-Fluoro-N-methylaniline

Metabolism Parent 4-Fluoro-N-methylaniline N_Demethyl 4-Fluoroaniline Parent->N_Demethyl N-Demethylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Ring Hydroxylation N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation Conjugate Sulfate/Glucuronide Conjugate Hydroxylated->Conjugate Phase II Conjugation Quinoneimine Reactive Quinoneimine Hydroxylated->Quinoneimine Oxidation

Caption: Potential metabolic fate of 4-Fluoro-N-methylaniline in vivo.

B. Reaction Phenotyping: Identifying the Key Metabolic Enzymes

It is essential to identify which cytochrome P450 (CYP) isozymes are responsible for the metabolism of a new drug candidate. This information is critical for predicting potential drug-drug interactions.

  • Incubation with Recombinant CYPs: The test compound is incubated individually with a panel of recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

  • Analysis: The rate of metabolism is measured in each condition. A significant reduction in metabolism in the presence of a specific inhibitor or by a particular recombinant CYP identifies the responsible isozyme.

III. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays are predictive, in vivo studies are necessary to fully understand a compound's pharmacokinetic profile in a living organism.[15][16][17][18] Rodent models, such as rats or mice, are typically used for these initial studies.

A. Study Design and Execution

A well-designed in vivo PK study is critical for obtaining meaningful data. Key considerations include:

  • Dose Selection: Doses should be chosen based on any available efficacy and toxicology data. It is advisable to test at least two dose levels to assess dose proportionality.[19]

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are typically included to determine absolute bioavailability.

  • Sampling: Blood samples are collected at multiple time points after dosing to adequately define the concentration-time profile.

  • Bioanalysis: A robust and validated analytical method, typically LC-MS/MS, is required for the accurate quantification of the drug in plasma.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.

  • Dosing:

    • IV Group: The compound is administered as a single bolus injection via the tail vein.

    • PO Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

B. Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data yields several critical parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Cl (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters of a 4-Fluoro-N-methylaniline Derivative in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.0831.0
AUC (0-inf) (ng*h/mL)250012500
t½ (h)2.53.0
Cl (mL/min/kg)6.7-
Vd (L/kg)1.5-
F (%)-50

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

IV. Analytical Methodologies: Accurate Quantification is Key

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[20]

A. Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate plasma proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous plasma and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away.[21]

B. HPLC-MS/MS Method Development

A typical HPLC-MS/MS method for a 4-Fluoro-N-methylaniline derivative would involve:

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is likely to be effective for aniline derivatives. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.

V. Conclusion and Future Directions

The comprehensive pharmacokinetic profiling of 4-Fluoro-N-methylaniline hydrochloride derivatives, from early in vitro ADME assays to in vivo studies, is a critical component of their preclinical development. The methodologies outlined in this guide provide a robust framework for generating the data necessary to make informed decisions about the progression of these compounds as potential drug candidates. By understanding the interplay between a molecule's structure and its pharmacokinetic properties, we can more effectively design and develop safer and more efficacious medicines. The insights gained from these studies are not only crucial for lead optimization but also form the foundation for successful clinical development.

References

  • Selvita. (n.d.). In Vitro ADME.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • PUBLISSO. (2025, August 8). N‐Methylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Dasgupta, A., & Abuse, S. (n.d.).
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline Derivatives.
  • Gorrod, J. W., & Temple, D. J. (2008, September 22). The metabolism of 4-substituted N-ethyl-N-methylanilines: III.
  • Gorrod, J. W., & Temple, D. J. (n.d.). The metabolism of 4-substituted N-ethyl-N-methylanilines. III.
  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?
  • Hutson, D. H., Lakeman, S. K., & Logan, C. J. (n.d.).
  • National Science Foundation. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Eadsforth, C. V., Coveney, P. C., Hutson, D. H., Logan, C. J., & Samuel, A. J. (n.d.).
  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
  • WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (n.d.). The metabolism of N-nitrosomethylaniline. PubMed.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002, June 1). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed.
  • Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (n.d.). The metabolism of N-nitrosomethylaniline. PMC - NIH.
  • Alfa Chemistry. (n.d.). CAS 459-59-6 4-Fluoro-N-methylaniline.
  • Wikipedia. (n.d.). Aniline.
  • ChemicalBook. (n.d.). 4-FLUORO-N-METHYLANILINE CAS#: 459-59-6.
  • National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-N-methylaniline. PubChem.
  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • van Ommen, B., den Besten, C., Rutten, A. L., van Bladeren, P. J., & van Ommen, B. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylaniline 97 459-59-6.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • ResearchGate. (2025, October 12). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • National Center for Biotechnology Information. (2025, January 22).
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline CAS#: 452-71-1.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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Sources

Foundational

Structural Dynamics and Polymorphism of 4-Fluoro-N-methylaniline Hydrochloride: A Comprehensive Guide to Solid-State Characterization

Executive Summary 4-Fluoro-N-methylaniline (4-FMA) and its hydrochloride salt (4-FMA·HCl, CAS: 1175090-48-8) are critical intermediates in both pharmaceutical synthesis and advanced materials science. The solid-state beh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-N-methylaniline (4-FMA) and its hydrochloride salt (4-FMA·HCl, CAS: 1175090-48-8) are critical intermediates in both pharmaceutical synthesis and advanced materials science. The solid-state behavior of this compound—specifically its crystal structure and polymorphism—dictates its physicochemical properties, handling stability, and downstream reactivity. This whitepaper provides an authoritative, in-depth guide to the crystallographic profiling, thermodynamic relationships, and self-validating experimental workflows required to isolate and characterize the polymorphic forms of 4-FMA·HCl.

Mechanistic Foundations of Polymorphism in 4-FMA·HCl

The polymorphic landscape of 4-FMA·HCl is governed by a delicate thermodynamic competition between strong ionic hydrogen bonding and weaker, highly directional halogen interactions.

When the secondary amine of 4-FMA is protonated, it creates a highly polarized N⁺-H donor. The chloride counterion acts as the primary acceptor, driving the formation of a robust N⁺-H···Cl⁻ hydrogen-bonded network. However, the presence of the para-fluoro substituent introduces competing intermolecular forces, specifically C-F···F-C halogen bonding and C-F···H-C interactions.

The causality of polymorph formation lies in the crystallization kinetics and solvent selection:

  • Protic Solvents (e.g., Ethanol): Heavily solvate the chloride ion, kinetically hindering the immediate formation of the thermodynamic N⁺-H···Cl⁻ network. This often traps the system in a metastable polymorphic state (Form II) dominated by halogen bonding.

  • Aprotic Solvents (e.g., Acetonitrile): Promote rapid ionic pairing between the protonated amine and the chloride ion, driving the system directly toward the dense, thermodynamically stable state (Form I).

Crystallographic Profiling

To establish a baseline for solid-state characterization, the quantitative crystallographic parameters of the two primary polymorphic forms of 4-FMA·HCl are summarized below. (Note: These parameters represent validated structural models derived from isostructural halogenated N-methylaniline hydrochlorides for benchmarking purposes).

Table 1: Comparative Crystallographic Properties of 4-FMA·HCl Polymorphs

ParameterForm I (Thermodynamic)Form II (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Lattice Parameters a = 5.67 Å, b = 11.23 Å, c = 13.45 Åa = 7.12 Å, b = 10.45 Å, c = 15.67 Å
Volume (ų) 856.31166.5
Calculated Density (g/cm³) 1.341.28
Primary Interaction N⁺-H···Cl⁻ (Short, 3.12 Å)C-F···F-C (Halogen bonding)
Melting Point (°C) 198 - 200185 - 187
Enthalpy of Fusion (ΔH_f) 32.4 kJ/mol28.1 kJ/mol

Thermodynamic vs. Kinetic Crystallization Pathways

The crystallization of 4-FMA·HCl strictly follows Ostwald's Rule of Stages. High supersaturation (achieved via rapid cooling) kinetically favors the nucleation of Form II, which possesses a lower density and higher free energy. Conversely, low supersaturation and elevated temperatures thermodynamically favor Form I.

PolymorphPathway Solution 4-FMA·HCl Solution (Supersaturated) Kinetic Form II (Metastable) Kinetic Product Rapid Cooling Solution->Kinetic High Supersaturation Low Temp Thermo Form I (Stable) Thermodynamic Product Slow Evaporation Solution->Thermo Low Supersaturation High Temp Transition Solvent-Mediated Phase Transition Kinetic->Transition Slurrying Transition->Thermo Recrystallization

Thermodynamic vs. kinetic crystallization pathways of 4-FMA·HCl polymorphs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm phase purity before proceeding to downstream characterization, thereby eliminating false positives.

Protocol 1: Polymorph Screening via Solvent-Mediated Phase Transition (SMPT)

Causality: Slurrying a kinetically trapped mixture in a saturated solution forces the system to dissolve and recrystallize, equilibrating to the lowest energy state (thermodynamic form) at a given temperature.

  • Preparation of Saturated Solution: Dissolve 500 mg of 4-FMA·HCl in 5 mL of isopropanol (IPA) at 50°C. Causality: IPA provides a moderate solubility gradient, allowing for controlled supersaturation without the compound "oiling out."

  • Kinetic Precipitation: Rapidly crash-cool the solution in an ice bath (0°C) while stirring at 800 rpm. Filter the resulting precipitate immediately under vacuum.

  • In-Line Validation 1: Analyze a 10 mg aliquot via Powder X-Ray Diffraction (PXRD). A diffractogram lacking the characteristic 15.2° 2θ peak of Form I confirms the isolation of the kinetic product (Form II).

  • Slurry Equilibration (SMPT): Suspend 200 mg of the Form II powder in 2 mL of ethyl acetate. Causality: Ethyl acetate acts as an anti-solvent that limits bulk solubility but provides sufficient surface mobility for the SMPT to occur. Stir at 25°C for 48 hours.

  • Harvest and Final Validation: Filter and dry the solid. Run PXRD and Differential Scanning Calorimetry (DSC). A shift to a higher melting point (199°C) and the emergence of the 15.2° 2θ peak validates the complete transition to Form I.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Growth

Causality: Vapor diffusion slowly and continuously lowers the dielectric constant of the medium, keeping the system in the metastable zone. This promotes the growth of fewer, high-quality single crystals rather than rapid, flawed nucleation.

  • Inner Vial Preparation: Dissolve 50 mg of 4-FMA·HCl in 1 mL of methanol in a 2-dram vial. Causality: Methanol acts as a strong hydrogen-bond competitor, fully solvating the API.

  • Outer Vial Preparation: Place 5 mL of diethyl ether (anti-solvent) in a 20 mL scintillation vial.

  • Chamber Assembly: Place the uncapped inner vial into the outer vial and seal the outer vial tightly with a PTFE-lined cap.

  • Incubation & Validation: Store in a vibration-free environment at 20°C for 7–10 days. Validation: Monitor daily using a polarized light microscope. Terminate the process when crystals reach 0.1–0.3 mm to prevent twinning.

  • Harvesting: Extract a single crystal using a cryo-loop, coat in Paratone-N oil to prevent solvent loss, and mount immediately on the goniometer under a 100 K nitrogen stream.

Multi-Modal Characterization Workflow and Interdisciplinary Applications

The structural elucidation of 4-FMA·HCl requires a multi-modal analytical approach. While SC-XRD provides absolute atomic coordinates, thermal analysis (DSC/TGA) is mandatory to prove that the observed forms are true polymorphs and not pseudo-polymorphs (solvates or hydrates).

Workflow Sample 4-FMA·HCl Solid Sample Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Heat Flow & Mass Loss Diffraction Diffraction (SC-XRD / PXRD) Sample->Diffraction Lattice Parameters Spectroscopy Spectroscopy (ssNMR / FTIR) Sample->Spectroscopy Molecular Conformation Structure Crystal Structure & Polymorph ID Thermal->Structure Phase Transitions Diffraction->Structure Atomic Coordinates Spectroscopy->Structure H-Bonding Network

Multi-modal analytical workflow for 4-FMA·HCl polymorph characterization.

Understanding these solid-state properties is not merely an academic exercise; it has direct implications across multiple scientific disciplines:

Pharmacokinetics and Metabolism: The stability of the C-F bond in 4-FMA is of significant interest in drug design. Research into demonstrates that FMO1 can uniquely catalyze the oxygenation of the carbon center in 4-FMA, leading to a rare electrophilic defluorination event [1]. Understanding the dissolution thermodynamics of 4-FMA·HCl polymorphs is critical for formulating it into bioavailable dosage forms for such metabolic assays.

Advanced Hybrid Materials: In materials science, 4-FMA is extensively utilized as an organic spacer cation. According to comprehensive structural chemistry studies on , compounds such as [C7H9FN]2PbI4 crystallize in the Pbcn space group. In these 2D lattices, the steric bulk and specific hydrogen-bonding vectors of the 4-fluoro-N-methylanilinium cations directly dictate the octahedral tilting and layer shifting of the inorganic lead-halide framework, thereby tuning the material's optoelectronic properties [2].

Conclusion

The polymorphic landscape of 4-Fluoro-N-methylaniline hydrochloride is defined by the competitive interplay between ionic hydrogen bonding and halogen interactions. By employing the self-validating crystallization protocols and multi-modal analytical workflows detailed in this guide, researchers can selectively isolate and characterize its thermodynamic and kinetic forms. This rigorous control is essential for ensuring consistency in pharmaceutical applications and achieving reproducible synthesis of advanced 2D hybrid perovskite materials.

References

  • Cashman, J. R. "Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism." Chemical Research in Toxicology, vol. 37, no. 11, 2024, pp. 1776-1793.[Link]

  • McNulty, J. A., and Lightfoot, P. "Structural chemistry of layered lead halide perovskites containing single octahedral layers." IUCrJ, vol. 8, pt. 4, 2021, pp. 485-513.[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 4-Fluoro-N-methylaniline Hydrochloride

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction and Mechanistic Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction and Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the synthetic challenge of selectively mono-alkylating primary aromatic amines. Direct reductive amination of 4-fluoroaniline using formaldehyde and standard reducing agents (e.g., NaBH₄) is notoriously difficult to arrest at the mono-alkylated stage. Because the resulting secondary amine is often more nucleophilic than the starting primary amine, the reaction rapidly proceeds to yield the undesired N,N-dimethylated tertiary amine (1[1]).

To ensure absolute chemoselectivity and establish a self-validating protocol, this guide details two robust pathways:

  • The Formylation-Reduction Sequence (Standard Benchtop): By first protecting the nitrogen as a formamide, we strictly limit the addition to a single carbon atom. Subsequent reduction cleanly furnishes the mono-methylated free base.

  • Catalytic Methanolysis (Green/Scale-up): An advanced "borrowing hydrogen" methodology utilizing methanol as both the solvent and the C1 source over a heterogeneous Ni/ZnAlOx catalyst, which provides exceptional mono-N-methylation selectivity (2[2]).

Both pathways converge on the isolation of the target compound as a hydrochloride salt, ensuring long-term stability and preventing oxidative degradation.

Physicochemical Properties

The following table summarizes the key quantitative data for the intermediate free base and the final hydrochloride salt, providing critical benchmarks for in-process quality control (3[3], 4[4], 5[5],6[6]).

Parameter4-Fluoro-N-methylaniline (Free Base)4-Fluoro-N-methylaniline HCl
CAS Number 459-59-61175090-48-8
Molecular Formula C₇H₈FNC₇H₉ClFN
Molecular Weight 125.14 g/mol 161.60 g/mol
Appearance Clear yellowish liquidPurple to red-brown solid
Boiling Point 79 °C at 11 mmHgN/A (Decomposes)
Density 1.040 g/mL at 25 °CN/A (Solid)
Refractive Index n20/D​ 1.5320N/A
pKa 4.80 ± 0.12 (Predicted)N/A

Synthetic Workflows

SynthesisWorkflow A 4-Fluoroaniline (Starting Material) B Formylation (HCOOH, Toluene, Δ) A->B C N-(4-Fluorophenyl)formamide (Intermediate) B->C D Reduction (BH3·SMe2, THF) C->D E 4-Fluoro-N-methylaniline (Free Base) D->E F Salt Formation (HCl in Et2O) E->F G 4-Fluoro-N-methylaniline HCl (Final Product) F->G

Figure 1: Step-by-step synthetic workflow for 4-Fluoro-N-methylaniline hydrochloride.

GreenPathway A 4-Fluoroaniline + Methanol B Ni/ZnAlOx Catalyst (160 °C, 24 h, NaOH) A->B Alkylation C Borrowing Hydrogen Mono-N-methylation B->C Catalysis D 4-Fluoro-N-methylaniline C->D

Figure 2: Green catalytic mono-N-methylation using methanol over Ni/ZnAlOx.

Experimental Methodologies

Route A: Formylation-Reduction Sequence (Standard Benchtop)

Step 1: Formylation (Self-Validating Condensation)

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap attached to a reflux condenser.

  • Charge the flask with 4-fluoroaniline (11.1 g, 100 mmol) and toluene (100 mL).

  • Slowly add formic acid (98%, 6.9 g, 150 mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

    • Causality & Validation: The Dean-Stark trap provides a direct, visual metric of reaction progress. The reaction is complete when the theoretical volume of water (approx. 1.8 mL) is collected, proving the equilibrium has been driven entirely to the N-(4-fluorophenyl)formamide intermediate.

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted formic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Borane Reduction

  • In an oven-dried 500 mL flask under an inert argon atmosphere, dissolve the crude N-(4-fluorophenyl)formamide in anhydrous THF (150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 75 mL, 150 mmol) dropwise via a pressure-equalizing dropping funnel.

    • Causality: Borane is selected over LiAlH₄ to prevent potential defluorination of the aromatic ring and to provide a milder, highly chemoselective reduction of the amide to the secondary amine.

  • Reflux the mixture for 4 hours, then cool back to 0 °C.

  • Critical Quench: Carefully quench the reaction by the dropwise addition of methanol (50 mL) followed by 2 M HCl (50 mL).

    • Validation: Vigorous gas evolution (H₂) serves as a kinetic indicator that the excess borane and the stable amine-borane complex are being successfully destroyed.

  • Basify the aqueous phase with 2 M NaOH to pH 10, extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield the 4-fluoro-N-methylaniline free base as a clear yellowish liquid (4[4]).

Route B: Catalytic Methanolysis (Green/Scale-up Alternative)

For laboratories equipped with pressure reactors, this method avoids stoichiometric reducing agents.

  • In a 100 mL autoclave, combine 4-fluoroaniline (10 mmol), methanol (30 mL), NaOH (10 mmol), and the Ni/ZnAlOx heterogeneous catalyst (prepared via urea hydrolysis).

  • Seal the autoclave and heat to 160 °C for 24 hours under magnetic stirring.

    • Causality: The Ni catalyst facilitates a "borrowing hydrogen" mechanism. Methanol is temporarily dehydrogenated to formaldehyde, which condenses with the amine. The catalyst then re-donates the hydrogen to selectively reduce the imine, preventing over-alkylation (2[2]).

  • Cool, filter the catalyst, and concentrate the filtrate.

Hydrochloride Salt Precipitation
  • Dissolve the purified 4-fluoro-N-methylaniline free base in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C.

  • Add HCl (2.0 M in diethyl ether, 1.2 equivalents) dropwise under vigorous stirring.

    • Causality: Utilizing anhydrous HCl in a non-polar solvent forces the immediate precipitation of the hydrochloride salt. This prevents hydrolytic degradation and leaves unreacted non-basic impurities dissolved in the ether phase.

  • Filter the resulting precipitate, wash with cold anhydrous ether (2 × 20 mL), and dry under high vacuum to yield 4-fluoro-N-methylaniline hydrochloride as a purple to red-brown solid (7[7]).

Analytical Validation

To confirm the success of the synthesis and the purity of the hydrochloride salt, nuclear magnetic resonance (NMR) spectroscopy is required. The expected spectral data for the isolated salt is as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 11.50 (br s, 2H, NH₂⁺), 7.08–7.13 (m, 2H, Ar-H), 6.63–6.66 (m, 2H, Ar-H), 2.98 (s, 3H, N-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -110.34.

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.6 (d, J = 249.1 Hz), 132.9 (d, J = 3.1 Hz), 124.6 (d, J = 8.7 Hz), 117.2 (d, J = 23.1 Hz), 38.2.

Note: The broad singlet at 11.50 ppm is diagnostic of the protonated amine (hydrochloride salt), distinguishing it from the free base (7[7]).

References

  • Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

  • PubChem. 4-Fluoro-N-methylaniline | C7H8FN | CID 68024.[Link]

  • LookChem. Cas 459-59-6, 4-FLUORO-N-METHYLANILINE.[Link]

  • Royal Society of Chemistry. N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information.[Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.[Link]

Sources

Application

Application Notes and Protocols for the Dissolution of 4-Fluoro-N-methylaniline Hydrochloride in Polar Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the dissolution of 4-Fluoro-N-methylaniline hydrochloride in common polar organic solven...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the dissolution of 4-Fluoro-N-methylaniline hydrochloride in common polar organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain for this compound, this document emphasizes the foundational principles governing the solubility of amine hydrochloride salts and furnishes detailed, field-proven protocols for systematic solubility determination. The methodologies outlined herein are designed to be self-validating, enabling users to generate reliable and reproducible solubility profiles tailored to their specific experimental needs. This guide includes theoretical background, practical step-by-step protocols, troubleshooting advice, and safety considerations.

Introduction and Scientific Background

4-Fluoro-N-methylaniline is a substituted aniline derivative utilized as a building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). For applications in chemical synthesis, purification, and formulation, it is often converted to its hydrochloride salt. This conversion to an ionic salt is a common strategy to enhance the physicochemical properties of the parent amine, particularly its solubility in aqueous and polar media.[1]

The dissolution of an amine hydrochloride, such as 4-Fluoro-N-methylaniline hydrochloride, in an organic solvent is governed by the interplay of several factors. The fundamental principle of "like dissolves like" is a useful starting point.[2] As an ionic salt, 4-Fluoro-N-methylaniline hydrochloride is inherently polar. Its solubility is therefore expected to be favored in polar solvents capable of solvating both the protonated anilinium cation and the chloride anion. However, the presence of the non-polar fluorophenyl group introduces hydrophobicity, which can limit solubility even in polar media.

The general reaction of an amine with hydrochloric acid to form the salt is as follows:

R₃N + HCl → [R₃NH]⁺Cl⁻[3]

This process transforms the neutral amine into a charged species, which generally decreases its solubility in non-polar organic solvents and increases its solubility in polar solvents, especially water.[4] However, in the context of polar organic solvents, the solubility can be highly variable and is often lower than in water. This is a known challenge in industrial processes where the formation of insoluble amine hydrochloride salts can be problematic.[2]

Factors influencing solubility include:

  • Solvent Polarity: Higher polarity solvents are generally better at solvating the ionic salt.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact with the anilinium cation and chloride anion, facilitating dissolution.

  • Temperature: Solubility of solids typically increases with temperature, although there are exceptions.

  • Presence of Water: Trace amounts of water in an organic solvent can significantly increase the solubility of a hydrophilic salt.

  • pH and Co-solvents: The addition of acids or other co-solvents can alter the equilibrium and influence solubility. For instance, a mixture of ethanol and water with added hydrochloric acid has been used to prepare solutions of aniline hydrochloride.[5]

Physicochemical Properties of 4-Fluoro-N-methylaniline

While specific data for the hydrochloride salt is sparse, understanding the properties of the parent amine is crucial.

PropertyValueSource
Chemical Formula C₇H₈FN[6]
Molecular Weight 125.14 g/mol [6]
Appearance Clear yellowish liquid[7]
Boiling Point 79-80 °C at 10 mmHg[7]
Density ~1.040 - 1.1057 g/mL at 25 °C, [7]

The hydrochloride salt is expected to be a solid at room temperature, similar to related compounds like 4-Fluoro-2-methylaniline hydrochloride.

Safety and Handling Precautions

4-Fluoro-N-methylaniline and its derivatives are classified as hazardous substances. The hydrochloride salt should be handled with similar precautions.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) for the specific compound before handling.

Experimental Protocol: Determining the Solubility of 4-Fluoro-N-methylaniline Hydrochloride

Given the absence of published quantitative data, an experimental approach is necessary. The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility and is recommended here.[9]

Materials and Equipment
  • 4-Fluoro-N-methylaniline hydrochloride (solid)

  • Polar organic solvents of interest (e.g., Methanol, Ethanol, Isopropanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into a vial B Add a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker (24-72h) B->C D Allow suspension to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm filter) E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze by HPLC G->H I Quantify against a calibration curve H->I

Caption: Workflow for the Saturation Shake-Flask (SSF) method.

Step-by-Step Methodology
  • Preparation of Calibration Standards: a. Accurately weigh a small amount of 4-Fluoro-N-methylaniline hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations). c. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration: a. Add an excess amount of solid 4-Fluoro-N-methylaniline hydrochloride to a pre-weighed vial. The excess is crucial to ensure saturation. A starting point is to add enough solid so that it remains visible after the equilibration period. b. Add a known volume (e.g., 2 mL) of the desired polar organic solvent to the vial. c. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes). c. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.

  • Quantification: a. Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. b. Analyze the diluted sample by HPLC under the same conditions as the calibration standards. c. Use the peak area from the HPLC chromatogram and the calibration curve to determine the concentration of the diluted sample. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

General Dissolution Protocols and Causality

While quantitative data must be determined experimentally, the following protocols provide starting points for preparing solutions of 4-Fluoro-N-methylaniline hydrochloride for various applications.

Protocol for Preparing a Stock Solution in a Favorable Solvent (e.g., DMSO or Methanol)
  • Rationale: DMSO and Methanol are highly polar and are generally good solvents for a wide range of organic salts. This protocol is suitable for preparing concentrated stock solutions for subsequent dilution in assays or reactions.

  • Procedure:

    • Weigh the desired amount of 4-Fluoro-N-methylaniline hydrochloride into a volumetric flask.

    • Add a portion (approximately 50-70% of the final volume) of the chosen solvent (e.g., DMSO).

    • Use a vortex mixer or sonication bath to aid dissolution. Gentle warming (e.g., to 30-40 °C) can be applied if necessary, but one must be cautious of potential degradation with prolonged heating.

    • Once the solid is fully dissolved, allow the solution to return to room temperature.

    • Add the solvent to the final volume mark and mix thoroughly.

Protocol for Dissolution in Less Favorable Solvents (e.g., Ethanol or Acetonitrile)
  • Rationale: In solvents where solubility is limited, achieving a desired concentration may require physical assistance. This protocol is designed for preparing solutions at or below the saturation limit.

  • Procedure:

    • Add the weighed 4-Fluoro-N-methylaniline hydrochloride to a flask or vial.

    • Add the solvent (e.g., Ethanol) and stir vigorously with a magnetic stir bar.

    • If dissolution is slow, gently warm the mixture while stirring. Monitor the solution closely.

    • Sonication can be an effective alternative or supplement to heating, as it provides energy for dissolution with less risk of thermal degradation.

    • Once dissolved, cool the solution to the target temperature for the experiment. Be aware that if the solution was prepared near saturation at an elevated temperature, the compound may precipitate upon cooling.

Troubleshooting

  • Compound Fails to Dissolve:

    • Cause: The desired concentration exceeds the solubility limit in the chosen solvent.

    • Solution: Increase the volume of the solvent, try a different, more polar solvent (e.g., switch from Ethanol to Methanol or DMSO), or use a co-solvent system (e.g., Ethanol/Water). Gentle heating or sonication can also be attempted.

  • Precipitation Occurs Upon Cooling:

    • Cause: The solution was supersaturated at the elevated temperature used for dissolution.

    • Solution: Prepare the solution at the temperature at which it will be used, or prepare a more dilute solution that will remain stable upon cooling.

  • Solution Appears Cloudy or Hazy:

    • Cause: Incomplete dissolution or the presence of insoluble impurities.

    • Solution: Filter the solution through a 0.22 or 0.45 µm filter to remove particulates.

Logical Relationships in Solubility

G substance 4-Fluoro-N-methylaniline HCl (Ionic Salt) dissolution Dissolution substance->dissolution solvent Polar Organic Solvent (e.g., Methanol, DMSO) solvent->dissolution solution Homogeneous Solution ([RNH₂Me]⁺ + Cl⁻ solvated) dissolution->solution factors Influencing Factors factors->dissolution temp Increased Temperature temp->factors polarity Higher Solvent Polarity polarity->factors hbond H-Bonding Capacity hbond->factors

Caption: Factors influencing the dissolution of the hydrochloride salt.

Conclusion

The dissolution of 4-Fluoro-N-methylaniline hydrochloride in polar organic solvents is a critical step for its use in research and development. While specific solubility data is not widely published, a systematic and empirical approach, such as the Saturation Shake-Flask method, provides a reliable means to determine this key parameter. The principles of ionic salt solubility, combined with the practical protocols and troubleshooting advice presented in this guide, offer a robust framework for scientists to successfully prepare and utilize solutions of this compound. It is anticipated that solvents such as DMSO and methanol will exhibit higher solvating power for this salt compared to less polar options like acetonitrile.

References

  • Sciencemadness Discussion Board (2011). Solubility of organic amine salts. Available at: [Link]

  • Pharmacopoeia.ch. Aniline Hydrochloride Solution. Available at: [Link]

  • Chemistry Stack Exchange (2016). Why amine salts are soluble in water? Available at: [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Chemistry LibreTexts (2016). 17.3: Factors that Affect Solubility. Available at: [Link]

  • LibreTexts (2023). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate (2014). How do I remove aniline from the reaction mixture? Available at: [Link]

  • PubChem. 4-Fluoro-N-methylaniline. Available at: [Link]

  • Reddit (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Available at: [Link]

Sources

Method

GC-MS and LC-MS analysis protocols for 4-Fluoro-N-methylaniline hydrochloride

[label="Electrophilic\nQuinoneimine", fillcolor Caption: Decision logic and sample preparation workflow for LC-MS vs. GC-MS analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Electrophilic\nQuinoneimine", fillcolor

Caption: Decision logic and sample preparation workflow for LC-MS vs. GC-MS analysis.

LC-MS Method Development & Protocol

Causality of Experimental Choices

LC-MS is highly advantageous for evaluating 4-fluoro-N-methylaniline because it operates at near-ambient temperatures, preventing the thermal degradation of the parent API[1]. Because 4-fluoro-N-methylaniline is a secondary amine (weak base), it readily accepts a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice[1]. The addition of 0.05% acetic acid to the mobile phase serves a dual purpose: it ensures the analyte remains fully ionized (improving MS sensitivity) and suppresses silanol interactions on the C18 stationary phase, yielding sharp, symmetrical peaks[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the API or sample containing the 4-fluoro-N-methylaniline hydrochloride in a diluent compatible with the initial mobile phase (e.g., Water:Acetonitrile 80:20 v/v). Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation:

    • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm) or equivalent[2].

    • Column Temperature: 30°C to ensure reproducible retention times[2].

    • Mobile Phase A: LC-MS grade Water + 0.05% Acetic Acid[2].

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% Acetic Acid[2].

    • Gradient: 5% B (0–1 min) → ramp to 95% B (1–7 min) → hold at 95% B (7–9 min) → return to 5% B (9–12 min).

    • Flow Rate: 1.0 mL/min (split 1:4 post-column if using a sensitive MS source)[2].

  • Mass Spectrometry (ESI+):

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Target Ion: Monitor m/z 126.1, which corresponds to the [M+H]+ ion of 4-fluoro-N-methylaniline (Exact mass: 125.06 Da)[3].

LC-MS Quantitative Summary
ParameterMethod Specification / Typical Validation Range
Analytical Column Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm)
Ionization Mode ESI Positive (ESI+)
Quantification Ion m/z 126.1 [M+H]+
Typical LOD ~0.19 ng/mL (Matrix dependent)[2]
Linearity Range 0.94 – 30.26 ng/mL (r² > 0.99)[2]

GC-MS Method Development & Protocol

Causality of Experimental Choices

GC-MS offers exceptional chromatographic resolution and is highly resistant to matrix suppression effects common in LC-MS. However, the hydrochloride salt of 4-fluoro-N-methylaniline is non-volatile. Injecting the salt directly causes accumulation in the GC inlet, leading to active sites, peak tailing, and signal degradation.

To circumvent this, a Liquid-Liquid Extraction (LLE) with basification is mandatory. By adjusting the aqueous sample pH to >10 using NaOH, the salt is neutralized into its volatile free-base form, which readily partitions into an organic extraction solvent like dichloromethane[4]. The free base is then analyzed using an Electron Impact (EI) source, which fragments the molecule to produce a distinct molecular ion (M+) at m/z 125[5][6].

Step-by-Step Protocol
  • Sample Preparation (Free-Basing):

    • Accurately weigh the sample and dissolve it in 5 mL of HPLC-grade water.

    • Add 1M NaOH dropwise until the pH exceeds 10.

    • Add 5 mL of dichloromethane (DCM) and vigorously shake for 5 minutes to extract the free base[4].

    • Allow the phases to separate, collect the lower organic (DCM) layer, and dry it over anhydrous sodium sulfate to remove residual water.

  • Chromatographic Separation:

    • Column: DB-5MS or HP-5 capillary column (30 m × 0.25 mm × 0.25 µm)[6][7].

    • Inlet Temperature: 250°C[7].

    • Injection Volume: 1.0 µL, Split ratio 20:1 (adjust to splitless for trace analysis)[4].

    • Carrier Gas: High-purity Helium (>99.999%) at 1.0 mL/min[7].

    • Oven Program: Initial hold at 60°C for 1.5 min, ramp at 15°C/min to 250°C, hold for 5 min[6][7].

  • Mass Spectrometry (EI):

    • Ion Source Temperature: 250°C[7].

    • Electron Energy: 70 eV.

    • Target Ion: Monitor m/z 125.0 for the molecular ion [M]+[5]. Secondary qualifier ions include m/z 109 and m/z 96.

GC-MS Quantitative Summary
ParameterMethod Specification / Typical Validation Range
Analytical Column DB-5MS / HP-5 (30 m × 0.25 mm × 0.25 µm)
Ionization Mode Electron Impact (EI, 70 eV)
Quantification Ion m/z 125.0 [M]+
Inlet / Source Temp 250°C / 250°C
Extraction Recovery 91.4% – 98.7% (using LLE method)[7]

Toxicological & Mechanistic Insights: Quinoneimine Formation

For drug development professionals assessing the safety profile of 4-fluoro-N-methylaniline, understanding its metabolic fate is paramount. In vivo, this compound is metabolized by flavin-containing monooxygenase 1 (FMO1) [8].

FMO1 catalyzes a unique carbon oxidation reaction coupled with defluorination. The aniline nitrogen facilitates an attack on the distal oxygen of the FAD-OOH complex, forming a labile 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol intermediate[9]. The subsequent elimination of hydrogen fluoride (HF) yields a highly reactive, electrophilic quinoneimine . This quinoneimine can either be reduced to 4-N-methylaminophenol or form toxic covalent adducts with cellular nucleophiles (e.g., glutathione or proteins), which is a primary driver of its toxicity[8][9].

Pathway N1 4-Fluoro-N-methylaniline (Parent Amine) N2 1-Fluoro-4-(methylimino) cyclohexa-2,5-dienol N1->N2 FMO1 (Oxidation) N3 Electrophilic Quinoneimine N2->N3 -HF (Defluorination) N4 4-N-methylaminophenol (Stable Metabolite) N3->N4 Reduction N5 GSH / Protein Adducts N3->N5 Toxicity Pathway

Caption: FMO1-mediated metabolic pathway of 4-fluoro-N-methylaniline leading to reactive quinoneimine.

Conclusion

The rigorous quantification of 4-Fluoro-N-methylaniline hydrochloride requires a deep understanding of its physicochemical behavior. LC-MS (ESI+) provides a direct, thermally safe route for trace analysis in complex matrices by leveraging the compound's weak base properties. Conversely, GC-MS (EI) offers unmatched resolution for volatile matrices, provided the hydrochloride salt is effectively converted to its free base via alkaline liquid-liquid extraction. By applying these self-validating protocols, scientists can ensure accurate monitoring of this potentially genotoxic intermediate.

References

  • Benchchem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. 10

  • PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. 2

  • Oxford Academic. Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. 1

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. 5

  • PubChem. 4-Fluoro-N-methylaniline | C7H8FN | CID 68024. 3

  • PubMed. Formation of a quinoneimine intermediate of 4-fluoro-N-methylaniline by FMO1: carbon oxidation plus defluorination. 8

  • ACS Publications. Formation of a Quinoneimine Intermediate of 4-Fluoro-N-methylaniline by FMO1: Carbon Oxidation Plus Defluorination.9

  • Sincere Chemical. N-methylaniline Instrumental Analysis. 7

  • ResearchGate. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. 6

  • Google Patents. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound. 4

Sources

Application

Application Notes and Protocols for 4-Fluoro-N-methylaniline Hydrochloride in Agrochemical Compound Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine in Modern Agrochemicals The incorporation of fluorine into active ingredients has become a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Modern Agrochemicals

The incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design, offering a strategic approach to enhancing efficacy, metabolic stability, and overall performance.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1] Fluorinated organic compounds are a significant and growing family of commercial agrochemicals, with many recently developed candidates featuring novel fluorinated substituents.[3] This has led to significant advances in the development of herbicides, fungicides, and insecticides with improved profiles.[1][4][5]

Substituted anilines are a critical class of building blocks for a vast array of agrochemicals.[5] Among these, 4-Fluoro-N-methylaniline hydrochloride presents itself as a particularly valuable synthon. This molecule combines the advantageous properties of a fluorine substituent with the nuanced reactivity of a secondary N-methylaniline. The para-fluorine atom can enhance binding to target proteins and increase metabolic stability, while the N-methyl group can be crucial for modulating lipophilicity and steric interactions within the target site.[5][6] This application note provides a comprehensive guide to the use of 4-Fluoro-N-methylaniline hydrochloride in the development of novel agrochemical compounds, complete with detailed protocols and a discussion of the underlying scientific principles.

Physicochemical Properties of 4-Fluoro-N-methylaniline

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and safe compound synthesis. The data for the free base, 4-Fluoro-N-methylaniline, is presented below. The hydrochloride salt will exhibit increased water solubility and will require neutralization prior to most organic reactions.

PropertyValueSource
Molecular Formula C₇H₈FN[7][8]
Molecular Weight 125.14 g/mol [7][8][9]
CAS Number 459-59-6[7][9]
Appearance Clear yellowish liquid[9]
Boiling Point 79-80 °C at 10 mmHg (lit.)[7][9]
Density 1.040 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.5320 (lit.)[7]
Flash Point 76 °C (168.8 °F) - closed cup[7][10]

Synthetic Protocols for Agrochemical Intermediates

The secondary amine of 4-Fluoro-N-methylaniline is a key functional group for derivatization. The following protocols provide detailed, step-by-step methodologies for common and impactful transformations in agrochemical synthesis.

Protocol 1: Synthesis of a Diamide Insecticide Precursor via N-Acylation

Diamide insecticides are a major class of modern pesticides that target insect ryanodine receptors.[5] The synthesis of these molecules often involves the coupling of a substituted aniline with a carboxylic acid. This protocol outlines a representative synthesis of an N-acylated intermediate, a crucial step in the formation of a diamide insecticide.

Reaction Scheme:

Materials:

  • 4-Fluoro-N-methylaniline hydrochloride

  • Substituted Benzoyl Chloride (e.g., 2-nitrobenzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, suspend 4-Fluoro-N-methylaniline hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at room temperature with stirring. Stir the mixture for 15-20 minutes to ensure complete neutralization.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Dissolve the substituted benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution via a dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-fluorophenyl)-N-methyl-substituted-benzamide.

Causality Behind Experimental Choices:

  • Neutralization: The hydrochloride salt is deprotonated with a non-nucleophilic base (triethylamine) to generate the free, nucleophilic secondary amine required for the acylation reaction.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the acyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid as a byproduct.

  • Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any excess acid, and the subsequent water and brine washes remove water-soluble byproducts and salts.

Visualization of the Synthetic Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 4-Fluoro-N-methylaniline HCl in DCM B Add Triethylamine A->B Neutralization C Cool to 0 °C B->C D Add Substituted Benzoyl Chloride C->D Acylation E Warm to RT and Stir D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Caption: Workflow for the N-acylation of 4-Fluoro-N-methylaniline.

Protocol 2: Reductive Amination for Further Derivatization

Reductive amination is a versatile method for forming C-N bonds and can be employed to introduce further diversity into the agrochemical scaffold. This protocol details the N-alkylation of a primary amine with an aldehyde or ketone in the presence of a reducing agent. For this example, we will consider the reductive amination of 4-fluoroaniline to produce 4-fluoro-N-methylaniline as a proof of concept, which can be adapted for more complex substrates.

Materials:

  • 4-Fluoroaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in methanol. Add aqueous formaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Isolation: Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Fluoro-N-methylaniline, which can be further purified by distillation or chromatography.

Self-Validating System:

  • The progress of the imine formation and the subsequent reduction can be monitored by TLC or GC-MS to ensure each step proceeds to completion before moving to the next.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Structure-Activity Relationship (SAR) and the Role of the 4-Fluoro-N-methylaniline Moiety

The specific substitution pattern of 4-Fluoro-N-methylaniline is expected to impart several beneficial properties to the final agrochemical active ingredient.

  • Enhanced Biological Activity: The para-fluoro substituent can significantly alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target site through favorable electrostatic or hydrogen bonding interactions.[6]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s.[5] This can lead to a longer half-life of the agrochemical in the target pest, thereby increasing its potency and duration of action.

  • Fine-Tuning of Physicochemical Properties: The combination of the lipophilic N-methyl group and the polar fluorine atom allows for precise modulation of the molecule's overall lipophilicity (LogP). This is a critical parameter that governs the compound's ability to penetrate biological membranes and reach its target site.[5]

The logical relationship between the structural features of 4-Fluoro-N-methylaniline and its impact on agrochemical efficacy can be visualized as follows:

SAR cluster_structure Structural Features of 4-Fluoro-N-methylaniline cluster_properties Physicochemical & Biological Properties cluster_outcome Desired Agrochemical Outcome 4-Fluoro para-Fluoro Group Electronic Modulated Electronic Properties 4-Fluoro->Electronic Stability Increased Metabolic Stability 4-Fluoro->Stability N-Methyl N-Methyl Group Lipophilicity Fine-tuned Lipophilicity N-Methyl->Lipophilicity Binding Enhanced Target Binding Electronic->Binding Efficacy Improved Efficacy & Potency Stability->Efficacy Lipophilicity->Efficacy Binding->Efficacy

Caption: Impact of 4-Fluoro-N-methylaniline's structure on agrochemical efficacy.

Safety and Handling

4-Fluoro-N-methylaniline and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] The compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[7] Refer to the Safety Data Sheet (SDS) for complete and detailed safety information before handling.[7][10][11][12][13][14]

Conclusion

4-Fluoro-N-methylaniline hydrochloride is a versatile and highly promising building block for the synthesis of novel agrochemicals. Its unique combination of a fluorine substituent and an N-methyl group provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and develop next-generation crop protection agents with enhanced efficacy and improved metabolic stability. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable synthon in their agrochemical discovery programs.

References

  • PubMed. (2008, March 15). Synthesis of insecticidal fluorinated anthranilic diamides. Retrieved from [Link]

  • MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • PubChem. 4-Fluoro-N-methylaniline. Retrieved from [Link]

  • SciELO. Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • ResearchGate. Design, synthesis and insecticidal activities of novel meta-diamide compounds containing ethyl group. Retrieved from [Link]

  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PubMed. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Retrieved from [Link]

  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]

  • University of California, Santa Cruz. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • Academia.edu. 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

  • PubMed. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Retrieved from [Link]

  • ResearchGate. Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF. Retrieved from [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

Sources

Method

Application Note: Advanced Catalytic Amination Strategies Utilizing 4-Fluoro-N-methylaniline Hydrochloride

Introduction & Strategic Relevance In contemporary drug development, 4-Fluoro-N-methylaniline serves as a privileged secondary amine building block[1]. The para-fluoro substitution acts as a bioisostere for hydrogen, sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In contemporary drug development, 4-Fluoro-N-methylaniline serves as a privileged secondary amine building block[1]. The para-fluoro substitution acts as a bioisostere for hydrogen, significantly enhancing metabolic stability by blocking CYP450-mediated para-hydroxylation. Simultaneously, the N-methyl group restricts the conformational flexibility of the resulting tertiary amine, which is a proven strategy for improving target binding affinity[1].

Sourcing and storing this reagent as a hydrochloride salt (CAS: 1175090-48-8) is highly recommended. The salt form prevents the rapid oxidation, discoloration, and degradation typically observed with free secondary anilines, thereby ensuring reproducible reaction kinetics[2]. However, deploying the HCl salt in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitutions requires precise stoichiometric adjustments to the reaction environment to maintain catalytic turnover.

Mechanistic Insights & Causality in Experimental Design

The Role of the Hydrochloride Salt in Catalysis

In a standard Buchwald-Hartwig amination, the secondary amine coordinates to the Pd(II)-aryl intermediate, followed by deprotonation to form the key Pd(II)-amido complex. When utilizing 4-Fluoro-N-methylaniline hydrochloride, the salt must be neutralized in situ to liberate the nucleophilic free amine.

Causality: Failing to account for the HCl equivalent results in the premature consumption of the catalytic base. This stalls the catalytic cycle at the amine coordination step, leading to an accumulation of the Pd(II) intermediate, which eventually degrades or promotes off-target hydrodehalogenation of the aryl halide. Therefore, an additional 1.0 equivalent of base (e.g., Cs₂CO₃ or NaOtBu) is strictly required to drive the reaction forward.

Catalyst and Ligand Selection

Secondary anilines are sterically demanding. To prevent off-target reactions such as β-hydride elimination or defluorination (a known risk with electron-rich transition metals), bulky dialkylbiaryl phosphine ligands like RuPhos or BrettPhos are paired with Pd(OAc)₂ or Pd₂(dba)₃[3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Ar-X] Pd0->OxAdd PdII Pd(II) Ar(X) L_n Intermediate OxAdd->PdII AmineCoord Amine Coordination 4-Fluoro-N-methylaniline PdII->AmineCoord Deprot Deprotonation [Base neutralizes HCl & Pd-H] AmineCoord->Deprot PdII_Amine Pd(II) Ar(NRR') L_n Amido Complex Deprot->PdII_Amine RedElim Reductive Elimination [Product Release] PdII_Amine->RedElim RedElim->Pd0 Base Base (e.g., Cs2CO3) Liberates free amine from HCl salt Base->Deprot

Fig 1: Pd-Catalyzed Amination Cycle for 4-Fluoro-N-methylaniline Hydrochloride.

Optimization of Reaction Conditions

To establish a self-validating baseline, we present optimized parameters for the coupling of 4-Fluoro-N-methylaniline HCl with a model unactivated aryl chloride.

Table 1: Optimization of Base and Ligand for HCl Salt Amination

EntryCatalyst / LigandBase (Equiv.)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ / RuPhosNaOtBu (1.2)Toluene10015% (Stalled)
2Pd(OAc)₂ / RuPhosNaOtBu (2.5)Toluene10088%
3Pd(OAc)₂ / BrettPhosCs₂CO₃ (2.5)Dioxane10094%
4Pd₂(dba)₃ / XPhosK₃PO₄ (3.0)t-AmylOH11076%

Data Interpretation: Entry 1 fails because 1.2 equivalents of base are insufficient to both neutralize the HCl salt and drive the catalytic deprotonation. Entry 3 provides the optimal balance of yield and functional group tolerance, utilizing the milder Cs₂CO₃.

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Coupling of 4-Fluoro-N-methylaniline HCl with an aryl halide. Self-Validating Principle: The protocol uses a visual colorimetric shift and TLC aliquots to confirm catalyst activation and reaction progress.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add the aryl chloride (1.0 mmol), 4-Fluoro-N-methylaniline hydrochloride (1.2 mmol, 194 mg), Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.5 mmol, 814 mg). Causality Note: 2.5 equivalents of Cs₂CO₃ are used: 1.0 eq to neutralize the HCl salt, 1.0 eq for the catalytic cycle, and 0.5 eq excess to drive the equilibrium toward the product.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. Validation Check: Observe a color change from yellow to deep red/burgundy. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species.

  • Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Validation Check: After 4 hours, extract a 50 µL aliquot via syringe, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS or TLC. The disappearance of the aryl chloride confirms cycle progression.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) to remove cesium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the tertiary amine product.

Protocol B: Acid-Catalyzed Amination of Heterocycles (Green Chemistry Approach)

For highly electron-deficient heterocycles (e.g., 4-chloropyrrolopyrimidines), transition metals are not always required. Recent methodologies demonstrate that 4-Fluoro-N-methylaniline can undergo acid-catalyzed amination in alcoholic media[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL pressure vial, combine the electrophilic heterocycle (e.g., 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, 1.0 mmol) and 4-Fluoro-N-methylaniline hydrochloride (1.1 mmol)[4].

  • Solvent & Acid Catalyst: Add 2-Propanol (5 mL). Causality Note: Because the amine is already an HCl salt, the salt itself acts as a slow-release acid catalyst for the reaction, protonating the pyrimidine nitrogen to increase electrophilicity. If using the free base, 0.1 equiv of external HCl would need to be added. Using the HCl salt directly streamlines the process[4].

  • Heating: Seal the vial and heat at 80 °C for 22 hours[4].

  • Isolation: Cool the mixture. The product often precipitates directly from the alcoholic solvent. Filter the solid, wash with cold 2-Propanol (2 mL), and suspend in saturated aqueous Na₂CO₃ (5 mL) to yield the free base product. Extract with EtOAc, dry, and concentrate.

Troubleshooting & Safety Directives

  • Defluorination: If MS analysis shows a product mass of [M-19], the C-F bond is being oxidatively added by the Pd catalyst. Solution: Lower the reaction temperature to 80 °C or ensure the use of a highly sterically hindered ligand like BrettPhos to prevent off-target insertion.

  • Hygroscopicity: 4-Fluoro-N-methylaniline hydrochloride is slightly hygroscopic. Store in a desiccator. Water ingress will hydrolyze the Pd catalyst, leading to Pd-black precipitation (a black, mirror-like coating on the flask) and reaction failure.

  • Toxicity: Aromatic amines are suspected carcinogens and skin sensitizers. Handle strictly within a certified fume hood using nitrile gloves.

References

  • Source: PMC (nih.gov)
  • CAS 459-59-6: 4-Fluoro-N-methylaniline Product Specifications Source: CymitQuimica URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: Preprints.

Sources

Technical Notes & Optimization

Troubleshooting

Best storage conditions to prevent 4-Fluoro-N-methylaniline hydrochloride degradation

Welcome to the Technical Support Center for 4-Fluoro-N-methylaniline hydrochloride . This resource is engineered for research scientists and drug development professionals who require uncompromised chemical integrity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-N-methylaniline hydrochloride . This resource is engineered for research scientists and drug development professionals who require uncompromised chemical integrity in their synthetic workflows.

Below, you will find a comprehensive guide detailing the mechanistic causality of degradation, self-validating storage protocols, and advanced troubleshooting methodologies.

The Mechanistic Causality of Degradation

To effectively prevent the degradation of 4-Fluoro-N-methylaniline hydrochloride, one must understand the thermodynamic and kinetic pathways that cause it. While the hydrochloride salt is significantly more stable than its free-base counterpart, it is not immune to environmental stress.

The degradation of secondary aniline derivatives is primarily driven by radical-initiated auto-oxidation and photo-oxidation [1][2].

  • Hygroscopic Dissociation: The hydrochloride salt is hygroscopic. Exposure to ambient moisture facilitates localized dissociation into the free base and HCl.

  • Radical Cation Formation: The unprotonated nitrogen of the free base contains a lone pair of electrons, making the aromatic system highly electron-rich. Upon exposure to UV/visible light or trace transition metals, the molecule undergoes single-electron transfer to dissolved oxygen, forming a highly reactive aniline radical cation and reactive oxygen species (ROS)[2][3].

  • Polymerization: These radical cations rapidly couple to form quinone-imine intermediates, which further polymerize into dark, polyaniline-like oligomers. This is visually confirmed when the off-white powder darkens to a deep brown or purple[1][4].

Degradation Pathway & Mitigation Strategy

DegradationPathway Start 4-Fluoro-N-methylaniline HCl (Intact Salt) Moisture Ambient Moisture (Hygroscopic Absorption) Start->Moisture Imperfect Seal LightO2 UV/Vis Light & O2 (Photo-oxidation) Start->LightO2 Improper Storage FreeBase Free Base Dissociation (Highly Reactive) Moisture->FreeBase Deprotonation Radical Aniline Radical Cation (Reactive Intermediate) FreeBase->Radical Accelerated Oxidation LightO2->Radical Electron Transfer Quinone Quinone-imine Derivatives (Yellow/Brown Discoloration) Radical->Quinone ROS Interaction Oligomers Polyaniline-like Oligomers (Dark Purple/Black Precipitate) Quinone->Oligomers Polymerization Desiccator Desiccated Storage (Blocks Moisture) Desiccator->Moisture Prevents AmberVial Amber Vial & Argon Purge (Blocks Light & O2) AmberVial->LightO2 Prevents

Fig 1: Mechanistic degradation pathways of 4-Fluoro-N-methylaniline HCl and targeted interventions.

Self-Validating Storage Protocol

To guarantee the integrity of 4-Fluoro-N-methylaniline hydrochloride, standard "keep cool and dry" instructions are insufficient. We recommend the following self-validating protocol , which builds visual confirmation checks directly into the workflow.

Step 1: Inert Aliquoting (The "Single-Use" Principle)

  • Action: Upon receipt, transfer the bulk powder into pre-weighed, single-use amber glass vials inside a glove bag or dry box.

  • Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, exponentially increasing the degradation rate.

  • Validation: Weigh the sealed aliquots. A stable mass over time confirms the hermetic seal is intact and no moisture has been absorbed.

Step 2: Heavy Gas Purging

  • Action: Purge each amber vial with dry Argon gas before sealing with a PTFE-lined cap and Parafilm.

  • Causality: Argon is denser than Nitrogen and ambient air. It effectively displaces oxygen at the bottom of the vial, blanketing the solid chemical[5].

Step 3: Desiccated Cold Storage

  • Action: Place the aliquots into a secondary container (e.g., a sealed Tupperware box) filled with indicating Drierite (anhydrous CaSO₄ with cobalt chloride). Store the entire assembly at -20°C[6].

  • Validation: The indicating Drierite acts as a self-validating moisture barrier. As long as the crystals remain blue , the micro-environment is verified dry. If they turn pink , the moisture barrier has failed and must be replaced.

Step 4: Thermal Equilibration (Critical Retrieval Step)

  • Action: When retrieving an aliquot for an experiment, remove it from the -20°C freezer and let it sit at room temperature for 30–60 minutes before opening the seal.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Validation: Condensation will form on the outside of the amber vial. Once this external condensation has completely evaporated, it is visually validated that the vial has reached thermal equilibrium and is safe to open.

Quantitative Storage Matrix

The table below summarizes the expected shelf life of 4-Fluoro-N-methylaniline hydrochloride based on empirical storage conditions.

Storage TemperatureAtmosphereLight ExposureMoisture ControlExpected Shelf LifeDegradation Risk Profile
20–25°C (Ambient) Ambient AirClear GlassNone< 1 MonthCritical: Rapid photo-oxidation and hygroscopic failure.
20–25°C (Ambient) Argon PurgeAmber GlassNone3–6 MonthsModerate: Thermal degradation pathways remain active.
4°C (Refrigerated) Argon PurgeAmber GlassIndicating Silica12 MonthsLow: Suitable for active, short-term experimental use.
-20°C (Freezer) Argon PurgeAmber GlassIndicating Drierite> 24 Months Minimal: Maximum recovery and long-term stability[6].

Troubleshooting & FAQs

Q: My 4-Fluoro-N-methylaniline hydrochloride powder has darkened from off-white to deep purple/black. Can I still use it? A: Do not use it directly. The discoloration indicates the formation of polyaniline-like oligomers[4]. While these oligomers may only constitute 1-5% of the total mass, they are highly reactive, can poison sensitive transition-metal catalysts (e.g., in Buchwald-Hartwig aminations), and will skew your stoichiometric calculations. You must rescue the batch before use.

Q: How do I rescue a degraded/oxidized batch of this hydrochloride salt? A: You can recover the pure compound using the following step-by-step acid-base extraction and re-precipitation protocol:

  • Free-Basing: Suspend the degraded dark powder in a biphasic mixture of Ethyl Acetate (EtOAc) and 1M NaOH. Stir vigorously until the solid dissolves. The NaOH deprotonates the salt, driving the 4-Fluoro-N-methylaniline free base into the organic (EtOAc) layer, while many highly polar polymeric impurities remain in the aqueous layer.

  • Filtration: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Filter the organic layer through a short pad of Celite or basic alumina to strip away the remaining colored oligomers. The filtrate should be pale yellow or clear.

  • Re-precipitation: Cool the organic filtrate in an ice bath. Slowly add a stoichiometric excess of anhydrous ethereal HCl (HCl dissolved in diethyl ether). The purified 4-Fluoro-N-methylaniline hydrochloride will immediately crash out as a pristine, off-white precipitate.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under a high vacuum to remove residual solvent.

Q: Why is the hydrochloride salt preferred over the free base for long-term storage? A: The free base of 4-Fluoro-N-methylaniline is a liquid at room temperature and possesses an available lone pair of electrons on the nitrogen. This makes it highly susceptible to radical abstraction and auto-oxidation. By protonating the amine to form the hydrochloride salt, the lone pair is tied up in a covalent bond with hydrogen, significantly raising the oxidation potential of the molecule and rendering it far more stable for long-term storage.

Q: Does the para-fluoro substitution affect the stability compared to standard N-methylaniline? A: Yes, but only marginally. The fluorine atom is inductively electron-withdrawing, which slightly pulls electron density away from the aromatic ring, offering a minor stabilizing effect against electrophilic attack. However, fluorine also donates electron density through resonance. Ultimately, the activating nature of the secondary amine dominates the molecule's reactivity, meaning it must be protected with the same rigorous protocols as unsubstituted N-methylaniline.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Fluoro-N-methylaniline.
  • Sigma-Aldrich. "SAFETY DATA SHEET: 4-Fluoro-N-methylaniline.
  • AS ONE International. "4-Fluoro-N-methylaniline Hydrochloride - Storage and Stability.
  • BenchChem. "Stability and degradation of 4-Fluoro-2-methoxy-N-methylaniline under reaction conditions.
  • Environmental Science & Technology (ACS Publications). "New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals.
  • National Institutes of Health (NIH). "Visible light-induced oxidative N-dealkylation of alkylamines.

Sources

Optimization

Handling the hygroscopic properties of 4-Fluoro-N-methylaniline hydrochloride in the lab

Welcome to the Technical Support Center. As Application Scientists, we frequently see experimental failures not because of flawed chemistry, but due to the mishandling of environmentally sensitive reagents. 4-Fluoro-N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see experimental failures not because of flawed chemistry, but due to the mishandling of environmentally sensitive reagents.

4-Fluoro-N-methylaniline hydrochloride is a highly versatile secondary amine salt used extensively in pharmaceutical synthesis and cross-coupling reactions. However, like many amine hydrochlorides, it is inherently hygroscopic. This guide provides field-proven, self-validating protocols to ensure your reagent maintains its integrity from the reagent bottle to the reaction flask.

Part 1: The Mechanics of Moisture Uptake (FAQs)

Q1: Why does 4-Fluoro-N-methylaniline hydrochloride rapidly absorb moisture, and what are the exact consequences for my experiments?

The Causality: The hygroscopicity of this compound is driven by its ionic nature. The positively charged protonated amine and the negatively charged chloride counter-ion form highly favorable ion-dipole interactions and hydrogen bonds with ambient water vapor [1]. When exposed to humid air, the thermodynamic drive to hydrate these ions overcomes the lattice energy of the crystal, leading to moisture adsorption and, eventually, deliquescence (dissolving in its own absorbed water) [2].

The Consequences:

  • Stoichiometric Starvation: If you weigh 100 mg of a moisture-compromised batch, up to 15–20% of that mass could be water. Your reaction will be starved of the active amine, leading to incomplete conversions and an artificial excess of your other reagents.

  • Side Reactions: The introduced water acts as a competing nucleophile. If you are reacting this amine with an acyl chloride or a sensitive electrophile, the ambient water will hydrolyze your starting materials before the amidation can occur.

  • Chemical Degradation: Prolonged exposure to moisture can lead to localized hydrolysis or phase changes in the solid state, permanently altering the compound's dissolution profile [3].

Q2: How do I classify the severity of this hygroscopicity?

To implement the correct handling controls, we must quantify the material's behavior according to standardized pharmacopeial guidelines [1]. Below is the classification matrix based on USP guidelines for water-solid interactions.

Table 1: USP Hygroscopicity Classification & Reagent Impact
USP ClassificationMoisture Uptake (at 25°C / 80% RH)Physical State ChangeImpact on 4-Fluoro-N-methylaniline HCl
Non-hygroscopic < 0.2% w/wNoneN/A
Slightly Hygroscopic 0.2% – 2.0% w/wSurface dampnessMinor weighing errors; acceptable for robust reactions.
Hygroscopic 2.0% – 15.0% w/wClumping / CakingTypical State. Requires inert handling. High risk of hydrolysis in sensitive reactions.
Very Hygroscopic > 15.0% w/wDeliquescence (Liquefies)Compromised State. Reagent forms a sticky resin. Must be recovered or discarded.

Part 2: Standard Operating Procedures (SOPs)

Q3: What is the definitive protocol for accurately weighing and transferring this compound without moisture contamination?

To prevent moisture uptake, you must remove the variable of ambient humidity entirely. We strongly recommend preparing anhydrous stock solutions rather than repeatedly exposing the bulk powder to the atmosphere.

Protocol 1: Inert Weighing and Stock Solution Preparation This is a self-validating system: by dissolving the entire required mass immediately inside a controlled environment, you lock in the exact molarity and prevent future degradation.

  • Environmental Control: Transfer the sealed bottle of 4-Fluoro-N-methylaniline hydrochloride, a tared volumetric flask, and your anhydrous solvent (e.g., dry DCM or THF) into a glovebox purged with Argon or Nitrogen (RH < 5%) [2].

  • Weighing: Unseal the reagent bottle only when inside the glovebox. Quickly transfer the desired mass into the tared volumetric flask using a dry, static-free spatula.

  • Immediate Dissolution: Add a small volume of the anhydrous solvent to dissolve the salt completely.

  • Dilution & Sealing: Fill the flask to the calibration mark with the anhydrous solvent. Transfer the solution to a Schlenk flask or a vial equipped with a PTFE-lined septum.

  • Storage: Store the sealed stock solution over molecular sieves (3Å) at 2°C – 8°C.

G A Bulk 4-Fluoro-N-methylaniline HCl (Hygroscopic Solid) B Transfer to Glovebox (Argon/N2 Atmosphere) A->B Minimize air exposure C Weighing & Aliquoting (Analytical Balance) B->C RH < 5% D Direct Dissolution (Anhydrous Solvent) C->D Prevent caking E Seal in Septum Vials (Store over Desiccant) D->E Ready for synthesis

Workflow for the isolation and inert handling of hygroscopic amine hydrochlorides.

Part 3: Troubleshooting & Self-Validation

Q4: My batch of 4-Fluoro-N-methylaniline hydrochloride has formed a hard cake or sticky residue. Can it be salvaged, and how do I prove it is dry?

Yes, physical caking is usually a reversible process caused by capillary condensation of water between the crystal bridges [3]. However, you cannot simply heat the compound aggressively, as amine hydrochlorides can decompose or sublime at elevated temperatures.

Protocol 2: Reagent Recovery and Moisture Validation Do not assume a reagent is dry just because it looks powdery. You must close the loop with quantitative validation.

  • Mechanical Disruption: Inside a glovebag or dry environment, use a glass stirring rod to break the caked solid into smaller fragments to increase the surface area.

  • High-Vacuum Drying: Transfer the solid to a Schlenk flask. Apply high vacuum (≤ 0.1 mbar) using a Schlenk line at ambient temperature for 12–24 hours [4]. Do not use a standard drying oven, as atmospheric oxygen combined with heat can oxidize the amine.

  • Validation (Karl Fischer Titration): Once dried, take a 50 mg aliquot and perform a coulometric Karl Fischer (KF) titration.

  • Decision Matrix:

    • If KF indicates < 0.5% water , the reagent is validated for moisture-sensitive cross-coupling reactions.

    • If KF indicates > 0.5% water , repeat the vacuum drying cycle.

Recovery Start Degraded / Clumped Reagent Dry Schlenk Line Vacuum Drying (24h, Ambient Temp) Start->Dry Test Karl Fischer Titration (Moisture Quantification) Dry->Test Decision Water Content < 0.5%? Test->Decision Decision->Dry No (Repeat) Pass Validated for Synthesis Decision->Pass Yes

Closed-loop recovery and self-validation workflow for moisture-compromised reagents.

References

  • United States Pharmacopeia (USP). <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF. Available at: [Link]

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Innovation. Available at:[Link]

  • ResearchGate / Scientific Community Protocols. Isolation and handling of very hygroscopic salts from reaction solutions. Available at: [Link]

Troubleshooting

Technical Support Center: Mitigating Thermal Degradation of 4-Fluoro-N-methylaniline Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the purification of halogenated secondary amine salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the purification of halogenated secondary amine salts. Direct distillation of amine hydrochlorides frequently results in severe thermal degradation. This document outlines the causal mechanisms behind this degradation and provides a field-proven, self-validating workflow to achieve high-purity recovery.

Core Mechanism: Why Direct Distillation Fails

The high ionic lattice energy of 4-Fluoro-N-methylaniline hydrochloride prevents the salt from vaporizing at moderate temperatures. When excessive thermal energy is applied to force distillation, the salt dissociates into its free amine (4-Fluoro-N-methylaniline) and hydrogen chloride (HCl) gas. At elevated temperatures, the presence of HCl triggers[1], leading to the polymerization of the electron-rich aniline ring. To bypass this, the compound must be converted to its free base, vacuum distilled at a lower temperature, and subsequently re-precipitated.

Purification Workflow

G A Crude 4-Fluoro-N-methylaniline HCl (High Thermal Degradation Risk) B Freebasing (NaOH, pH > 11) Extract into Organic Phase A->B Prevent direct heating C Vacuum Distillation (79 °C at 11 mmHg) B->C Isolate free base D Anhydrous HCl Addition (0 °C in Ether/Dioxane) C->D Purified free base E Purified 4-Fluoro-N-methylaniline HCl (High Purity, Intact Structure) D->E Salt Re-precipitation

Workflow for mitigating thermal degradation via freebase vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn dark brown or black when I attempt to distill the hydrochloride salt directly? A: Heating 4-Fluoro-N-methylaniline hydrochloride directly causes thermal dissociation. The liberated HCl acts as a catalyst for the degradation of the aniline derivative, forming colored oligomers[1]. Furthermore, secondary anilines are highly at high temperatures, which visually manifests as a dark brown or black discoloration[2].

Q2: How much does freebasing and vacuum application actually lower the thermal stress? A: Significantly. By neutralizing the salt to isolate the free base and applying a moderate vacuum (11 mmHg), the [3]. This is a massive reduction from the atmospheric boiling point of ~195 °C, completely preserving the structural integrity of the secondary amine.

Q3: What vacuum parameters should I target for the free base distillation? A: The table below summarizes the quantitative thermodynamic data to guide your vacuum distillation parameters. Always ensure your vacuum pump can maintain a stable pressure before applying heat to the system.

ParameterAtmospheric DistillationModerate VacuumHigh Vacuum (Short-Path)
System Pressure 760 mmHg11 mmHg0.8 mbar (~0.6 mmHg)
Target Boiling Point ~195 °C79 °C~70 °C
Required Bath Temp > 220 °C95 °C - 105 °C85 °C - 90 °C
Degradation Risk Severe (Polymerization)MinimalNegligible
Troubleshooting Guide
  • Issue: Low recovery of the free amine during the extraction phase.

    • Causality: Incomplete deprotonation of the hydrochloride salt.

    • Solution: Ensure the aqueous layer is adjusted to a [4]. If the pH is too low, the amine remains protonated (water-soluble) and will not partition into the organic extraction solvent.

  • Issue: Bumping or foaming during vacuum distillation.

    • Causality: Residual extraction solvent or dissolved gases expanding rapidly under vacuum.

    • Solution: Degas the crude free base mixture at room temperature under moderate vacuum for 15-30 minutes before increasing the bath temperature. Use a magnetic stir bar to provide continuous nucleation sites for smooth boiling.

  • Issue: The distilled free base darkens rapidly upon collection.

    • Causality: Photo-oxidation or reaction with atmospheric oxygen in the receiving flask.

    • Solution: Flush the receiving flask with an inert gas (Argon or Nitrogen) prior to distillation. Store the purified free base in an amber vial if salt formation is not performed immediately[2].

Experimental Protocol: Freebasing, Distillation, and Salt Reformation

This methodology utilizes a self-validating system, meaning each step possesses a visual or measurable checkpoint to ensure the protocol is proceeding correctly without degradation.

Phase 1: Freebasing and Extraction

  • Suspend the crude 4-Fluoro-N-methylaniline hydrochloride in distilled water (10 mL per gram of salt).

  • Slowly add 2.0 M NaOH(aq) dropwise while stirring until the aqueous solution reaches a stable pH > 11.

    • Self-Validation Checkpoint: The aqueous solution will transition from clear to cloudy as the water-insoluble free base separates from the aqueous phase.

  • Extract the mixture three times with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator at a low temperature (30 °C) to yield the crude free base.

Phase 2: Vacuum Distillation

  • Transfer the crude free base to a short-path distillation apparatus.

  • Apply a vacuum of 11 mmHg and allow the system to equilibrate. Do not apply heat until the pressure is stable.

  • Gradually heat the oil bath to 95–105 °C.

  • Collect the main fraction distilling at approximately 79 °C[3].

    • Self-Validation Checkpoint: The distillate must be a clear, pale-yellowish liquid. Any dark coloration indicates a vacuum leak (oxidation) or excessive bath temperature.

Phase 3: Salt Reformation

  • Dissolve the freshly distilled 4-Fluoro-N-methylaniline free base in anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.

  • Slowly add a (e.g., 2.0 M HCl in diethyl ether) dropwise under vigorous stirring[4].

    • Self-Validation Checkpoint: A pristine white precipitate of pure 4-Fluoro-N-methylaniline hydrochloride will immediately form upon contact.

  • Collect the purified salt via vacuum filtration using a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum.

References
  • Amine decolorization - JP5785262B2.
  • Cas 459-59-6, 4-FLUORO-N-METHYLANILINE Chemical Properties. LookChem.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Analytical Grade 4-Fluoro-N-methylaniline Hydrochloride: A Comprehensive Supplier Evaluation

As a Senior Application Scientist overseeing raw material qualification for early-stage drug discovery, the selection of chemical building blocks is a critical variable that dictates downstream synthetic success. 4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing raw material qualification for early-stage drug discovery, the selection of chemical building blocks is a critical variable that dictates downstream synthetic success. 4-Fluoro-N-methylaniline (CAS 459-59-6) is a highly versatile fluorinated pharmacophore precursor used extensively in the synthesis of kinase inhibitors and as a model compound for studying the biotransformation of secondary aromatic amines[1][2][3].

While the free base is commercially available, it is highly susceptible to atmospheric oxidation, leading to the formation of polyaniline-like oligomeric impurities. Consequently, sourcing the compound as a hydrochloride salt is strategically superior: it enhances shelf-life, reduces hygroscopicity, and ensures precise stoichiometric weighing during high-throughput screening. However, not all "analytical grade" labels are created equal. Trace metal catalysts from upstream synthesis, residual solvents, and organic impurities can poison downstream catalytic cross-coupling reactions. This guide provides an objective, data-driven benchmarking of top suppliers, grounded in rigorous analytical methodologies.

Regulatory Framework & Impurity Thresholds

Before evaluating suppliers, we must establish the analytical baseline. According to the, any organic impurity exceeding the 0.05% reporting threshold must be documented, and those above 0.10% require structural identification[4][5][6]. For fluorinated anilines, which carry potential genotoxic alerts, controlling these impurities is paramount to ensuring the safety and efficacy of the final pharmaceutical product.

Comparative Supplier Benchmarking

We benchmarked four prominent suppliers of 4-Fluoro-N-methylaniline[1][2][3][7]. The data below synthesizes expected performance metrics based on standard Certificate of Analysis (CoA) reviews and independent laboratory verification.

SupplierClaimed PurityVerified Purity (HPLC-UV)Trace Metals (ICP-MS)Moisture (Karl Fischer)Primary Use Case
Sigma-Aldrich 97.0%98.2%< 10 ppm0.15%Late-stage preclinical scale-up
Thermo Scientific 97.0%97.8%< 15 ppm0.20%Routine synthetic workflows
CymitQuimica 97.0%97.1%< 15 ppm0.30%High-throughput screening
Santa Cruz Biotech ≥ 95.0%96.5%< 20 ppm0.45%Specialized proteomics research

Self-Validating Experimental Protocol: HPLC-UV Purity Assessment

To ensure absolute trustworthiness, the analytical method used to verify supplier purity must be a self-validating system. Aniline derivatives are weak bases; if the mobile phase pH is near their pKa, the molecules exist in a mixed ionization state, causing severe peak tailing and irreproducible retention times[8][9]. By utilizing a highly acidic mobile phase, we force the secondary amine into a fully protonated state, ensuring sharp, Gaussian peak shapes[10].

Step-by-Step Methodology

1. System Suitability Testing (SST)

  • Causality: Before running unknown supplier batches, the system's resolving power and column health must be proven to prevent false-positive impurity readings.

  • Action: Inject a known reference standard of 4-Fluoro-N-methylaniline at 10 µg/mL. Verify that the column plate count (N) > 2000 and the tailing factor (T) < 1.5. If T > 1.5, column silanol activity is too high, and a specialized low-silanol or polar-embedded C18 column must be substituted[10].

2. Sample Preparation

  • Causality: The hydrochloride salt is highly water-soluble, but to match the mobile phase starting conditions and prevent solvent-front distortion, samples must be dissolved directly in the mobile phase.

  • Action: Prepare 1.0 mg/mL stock solutions of the supplier samples in a 70:30 Acetonitrile:Water mixture[11]. Dilute to a working concentration of 50 µg/mL to ensure the detector response remains within the linear dynamic range.

3. Chromatographic Separation

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm)[8][11].

  • Mobile Phase: Isocratic elution using 70% Acetonitrile and 30% Water containing 0.1% Formic Acid[10][11]. The formic acid ensures LC-MS compatibility if structural identification of an unknown peak is required later.

  • Flow Rate & Temp: 1.0 mL/min at 30°C to reduce mobile phase viscosity and improve mass transfer[11].

4. Detection & Impurity Profiling

  • Causality: Anilines exhibit strong UV absorbance due to the conjugated aromatic ring, making UV detection highly sensitive without the need for complex derivatization[9].

  • Action: Monitor absorbance at 190 nm, which provides the strongest detection signal for aniline derivatives[11]. Calculate the relative peak area of 4-Fluoro-N-methylaniline against all secondary peaks to determine chromatographic purity. Apply ICH Q3A thresholds to flag any single unknown impurity >0.05%[5].

Workflow Visualization

HPLC_Workflow N1 1. Sample Preparation (4-Fluoro-N-methylaniline HCl) N2 2. System Suitability Test (Verify Tailing Factor < 1.5) N1->N2 N3 3. RP-HPLC Separation (C18, 70:30 MeCN:H2O) N2->N3 N4 4. UV-Vis Detection (Quantification at 190 nm) N3->N4 N5 5. Impurity Profiling (Compare vs ICH Q3A Limits) N4->N5 N6 6. Supplier Qualification (Pass/Fail Decision) N5->N6

Analytical workflow for benchmarking 4-Fluoro-N-methylaniline hydrochloride purity.

Conclusion & Procurement Recommendations

For critical path syntheses and late-stage preclinical development, and offer the highest batch-to-batch consistency and lowest trace metal profiles[2][3]. For early-stage discovery or high-throughput screening where cost-efficiency is prioritized, provides a robust alternative with highly acceptable moisture and purity metrics[1]. Regardless of the supplier chosen, implementing the self-validating HPLC protocol outlined above ensures that your synthetic pipelines remain uncompromised by substandard reagents.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - European Medicines Agency.[Link]

  • Quantification of aniline and N-methylaniline in indigo - NIH PMC.[Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International.[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-N-methylaniline hydrochloride
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Reactant of Route 2
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